Apo-8'-carotenoic acid, also known as β-apo-8'-carotenoic acid, is a carotenoid derivative formed through the oxidative cleavage of carotenoids. It is notable for its role in various biological processes and its applications in food and cosmetics due to its coloring properties. This compound can be sourced from dietary carotenoids, which are prevalent in fruits and vegetables.
Apo-8'-carotenoic acid is primarily derived from the degradation of carotenoids such as β-carotene. It can also be synthesized chemically from vitamin A and its intermediates. This compound is found in various natural sources, including plants that contain carotenoids, which are responsible for their vibrant colors.
Apo-8'-carotenoic acid belongs to the class of apocarotenoids, which are characterized by their unique structural modifications compared to traditional carotenoids. It is classified as a colorant and is recognized for its potential health benefits, including antioxidant properties.
The synthesis of apo-8'-carotenoic acid typically involves several steps, often starting from vitamin A or its derivatives. One common method involves the following:
In one reported synthesis method, the reaction conditions include the use of solvents like dichloromethane and reagents such as meta-chloroperoxybenzoic acid for epoxidation reactions. The process is typically monitored through chromatographic techniques to confirm the formation of the desired compound .
The molecular structure of apo-8'-carotenoic acid can be represented by the chemical formula . Its structure features a series of conjugated double bonds typical of carotenoid derivatives, contributing to its color properties.
The compound's structural characteristics include:
Apo-8'-carotenoic acid can undergo various chemical reactions typical for carboxylic acids and carotenoid derivatives:
The reactions are often catalyzed by enzymes or chemical reagents under controlled conditions to maximize yield while minimizing side products .
The mechanism by which apo-8'-carotenoic acid exerts its biological effects includes:
Research indicates that apo-8'-carotenoic acid can modulate gene expression related to antioxidant defense mechanisms, further supporting its role in health maintenance.
Apo-8'-carotenoic acid has several applications:
Apo-8'-carotenoic acid (C~30~H~40~O~2~) originates primarily from the asymmetric cleavage of β-carotene catalyzed by carotenoid cleavage dioxygenases (CCDs). The enzyme β-carotene oxygenase 2 (BCO2) catalyzes the cleavage of the 9',10' double bond in β-carotene, yielding β-apo-8'-carotenal as the primary C~22~ product and β-ionone (C~13~) [4] [9]. BCO2, localized in mitochondria, exhibits broad substrate specificity, accepting cyclic and acyclic carotenoids with varying chain lengths. Unlike the central cleavage enzyme BCO1, which produces retinal, BCO2 generates eccentric apocarotenals, including β-apo-8'-carotenal, through regioselective oxidative cleavage [4] [10].
In vitro studies demonstrate that recombinant murine BCO2 converts β-apo-8'-carotenal to shorter products (e.g., via 9,10 cleavage), but kinetic analyses reveal higher catalytic efficiency for longer substrates like β-carotene (K~M~ = 8.5 μM, V~max~ = 12 nmol/min/mg) [4]. Plant CCD4 enzymes analogously cleave β-carotene at the 9,10 position, contributing to apocarotenoid diversity in fruits and flowers [10].
Table 1: Enzymatic Cleavage of β-Carotene to β-Apo-8'-Carotenal
Enzyme | Cleavage Site | Primary Product | Catalytic Efficiency (KM/Vmax) |
---|---|---|---|
BCO2 | 9',10' | β-Apo-8'-carotenal | KM: 8.5 μM; Vmax: 12 nmol/min/mg |
CCD4 | 9,10 | β-Apo-10'-carotenal | Substrate-dependent [10] |
Non-enzymatic degradation of β-carotene during food processing generates apo-8'-carotenoic acid precursors. Mechanisms include:
These processes elevate β-apo-8'-carotenal levels in processed foods (e.g., pumpkin, sweet potato) to 0.4–3% of β-carotene content [9]. Subsequent oxidation of the aldehyde group forms apo-8'-carotenoic acid, detectable in cooked carotenoid-rich vegetables.
Table 2: Non-Enzymatic Pathways Generating β-Apo-8'-Carotenal
Mechanism | Conditions | Key Products | Food Sources |
---|---|---|---|
Thermal Degradation | Heating >60°C, lipid matrix | β-Apo-8'-carotenal, epoxides | Tomato puree, carrot juice |
Lipid Peroxidation | ROS, lipoxygenases | Apocarotenals, apocarotenoic acids | Pumpkin, sweet potato |
Photodegradation | Light exposure, oxygen | Diapocarotenoids, short-chain aldehydes | Leafy greens |
Apo-8'-carotenoic acid absorption occurs via facilitated transport in enterocytes:
Table 3: Kinetics of Apo-8'-Carotenoid Metabolism in Caco-2 Cells
Compound | Uptake Rate | Major Metabolite | Time to Max Conversion |
---|---|---|---|
β-Apo-8'-carotenal | 2.4 pmol/min/mg | Apo-8'-carotenoic acid | 4 hours |
Apo-8'-carotenoic acid | 1.8 pmol/min/mg | β-Apo-8'-carotenyl esters | 8 hours |
Apo-8'-carotenoic acid shares structural homology with retinoic acid, enabling interactions with retinoid pathways:
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